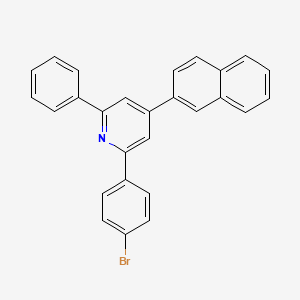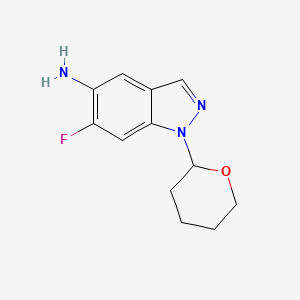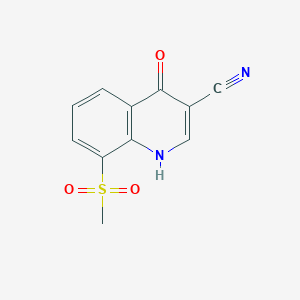
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester is a complex organic compound characterized by a multi-substituted naphthalene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester typically involves several steps:
Acylation Reaction: : Starting with naphthalene, the initial step includes Friedel-Crafts acylation to introduce the carboxylic acid group.
Halogenation: : The compound is then chlorinated under controlled conditions to add the chlorine atom at the 7th position.
Methoxylation: : Subsequent methoxylation introduces the methoxy groups at the 5th and 8th positions via methylation reactions using methanol and a strong base.
Esterification: : The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Acetylation: : Finally, acetylation of the hydroxyl group yields the acetyloxy moiety.
Industrial Production Methods: Industrial production of this compound involves:
Large-scale reaction vessels: for the acylation, halogenation, and methoxylation steps.
Continuous flow reactors: to improve yield and reaction efficiency.
Purification techniques: such as recrystallization and chromatography to ensure high-purity product.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of quinones and other oxidative by-products.
Reduction: : Reduction reactions can lead to the dechlorination and reduction of the acetyloxy group to a hydroxyl group.
Substitution: : Nucleophilic substitution can replace chlorine with other functional groups, altering its biological activity.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Conditions: : Use of nucleophiles like amines or thiols in polar solvents.
Oxidation: : 2-naphthoquinone derivatives.
Reduction: : 2-Naphthalenecarboxylic acid, 4-hydroxy-7-chloro-5,8-dimethoxy-, ethyl ester.
Substitution: : Varied derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester finds applications in several areas:
Chemistry: : Used as a starting material in the synthesis of more complex organic compounds and intermediates.
Biology: : Studies on its interactions with cellular components and its potential as a probe in biological systems.
Medicine: : Research on its potential use as a therapeutic agent, particularly in anti-inflammatory and anticancer studies.
Industry: : Utilized in the development of dyes, pigments, and as a precursor for materials in polymer industries.
作用機序
The compound exerts its effects primarily through its interactions with biological molecules:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA to induce conformational changes.
類似化合物との比較
When compared to similar compounds like 2-naphthoic acid derivatives, 4-(acetyloxy)-7-chloro-5,8-dimethoxy- modifications confer unique properties:
Distinctive Binding Affinities: : The chloro and methoxy substitutions enhance binding affinities to certain proteins.
Altered Biological Activities: : These substitutions can result in different pharmacokinetic and pharmacodynamic profiles.
Enhanced Stability: : The ester group provides stability against metabolic breakdown.
2-Naphthalenecarboxylic acid derivatives: : Varying in their substitution patterns.
Chlorinated Naphthalenes: : With diverse halogenation patterns.
Methoxylated Naphthalenes: : With different positions and numbers of methoxy groups.
Exploring the full scope of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-5,8-dimethoxy-, ethyl ester reveals its potential for diverse scientific applications. Each structural element contributes to its unique chemistry and biological interactions, offering a wealth of opportunities for further research and development.
特性
分子式 |
C17H17ClO6 |
|---|---|
分子量 |
352.8 g/mol |
IUPAC名 |
ethyl 4-acetyloxy-7-chloro-5,8-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H17ClO6/c1-5-23-17(20)10-6-11-15(14(7-10)24-9(2)19)13(21-3)8-12(18)16(11)22-4/h6-8H,5H2,1-4H3 |
InChIキー |
VSXVWPULDHSECL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CC(=C2OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide](/img/structure/B15365349.png)






![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]hydroxyacetonitrile](/img/structure/B15365400.png)
